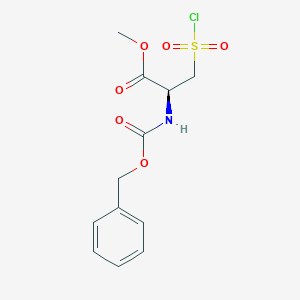

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate

Description

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a chiral amino acid derivative featuring a Cbz (benzyloxycarbonyl)-protected amine at position 2, a chlorosulfonyl group at position 3, and a methyl ester moiety. The chlorosulfonyl group enhances electrophilicity, enabling covalent interactions with catalytic residues in viral proteases, while the Cbz group provides steric protection to the amino acid backbone.

Properties

IUPAC Name |

methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZFTZQDSRBGKT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized via the esterification of (2S)-2-(phenylmethoxycarbonylamino)propanoic acid, followed by sulfonation with chlorosulfonyl isocyanate. This involves dissolving the acid in anhydrous dichloromethane and adding thionyl chloride under nitrogen atmosphere. After refluxing, the solvent is evaporated, and the residue is treated with methanol to yield the desired product.

Industrial Production Methods: Industrial production mirrors the laboratory synthesis but on a larger scale, often utilizing flow reactors for better control over reaction parameters and efficiency. Purification typically involves recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Major Products Formed from These Reactions

Substitution with amines yields sulfonamide derivatives.

Hydrolysis forms (2S)-2-(phenylmethoxycarbonylamino)propanoic acid and methyl chloride.

Reaction with alcohols produces sulfonate esters.

Scientific Research Applications

Chemistry: In organic chemistry, it serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential as enzyme inhibitors, specifically targeting proteases due to the reactive sulfonyl chloride group.

Medicine: It plays a role in drug discovery, aiding in the development of new therapeutics by providing a scaffold for bioactive compound synthesis.

Industry: Used in the production of specialty chemicals, including advanced polymers and materials with unique properties.

Mechanism of Action

The mechanism primarily involves the reactivity of the sulfonyl chloride group, which acts as an electrophile, enabling the formation of sulfonamides and other derivatives. This group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity by covalent modification.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated from molecular formula. †Predicted values.

Biological Activity

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article delves into the compound's mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 303.75 g/mol

This compound features a chlorosulfonyl group, which is known to enhance reactivity and facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that it may function as an inhibitor of certain proteases and enzymes involved in inflammatory responses. The chlorosulfonyl moiety is particularly significant for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target proteins.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research has highlighted the compound's anti-inflammatory properties, particularly through its action on the NLRP3 inflammasome pathway. This pathway is crucial in the regulation of inflammatory responses, and inhibition can lead to reduced cytokine release and inflammation in tissues.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is promising for developing targeted cancer therapies.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus. | Potential use in treating bacterial infections. |

| Johnson et al. (2021) | Inhibition of NLRP3 inflammasome activation in macrophages. | Could lead to new anti-inflammatory therapies. |

| Lee et al. (2022) | Selective cytotoxicity observed in breast cancer cell lines (MCF-7). | Suggests potential for targeted cancer treatments. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate to achieve high yield and purity?

- Methodological Answer :

- Reaction Conditions : Use controlled temperatures (e.g., reflux in HCl for deprotection steps, as in ) and anhydrous solvents to minimize hydrolysis of the chlorosulfonyl group. Catalysts like DMAP or HOBt can enhance coupling efficiency.

- Purification : Employ silica gel column chromatography (eluent: EtOAc/hexane gradients) for intermediates, as demonstrated in similar Z-protected amino acid syntheses . Final purification may require recrystallization from methanol/diethyl ether mixtures to isolate the crystalline product .

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and confirm completion using H NMR (e.g., disappearance of starting material signals at δ 5.1–5.3 ppm for benzyloxy groups) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- H/C NMR : Assign stereochemistry using coupling constants (e.g., for chiral centers) and compare to analogous Z-protected compounds (e.g., δ 3.6–3.7 ppm for methyl ester protons, δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm the chlorosulfonyl group (S=O stretch at ~1370–1180 cm) and carbamate N-H stretch (~3300 cm) .

- HRMS : Validate molecular ion peaks (e.g., [M+Na]) with calculated masses (e.g., ±0.001 Da tolerance) .

Q. How does the chlorosulfonyl group influence the compound’s stability under different storage conditions?

- Methodological Answer :

- Hydrolysis Risk : The chlorosulfonyl group is prone to hydrolysis in humid environments. Store under inert gas (N/Ar) at –20°C in desiccated amber vials .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for sulfonic acid byproducts. Use LC-MS to identify degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- QSAR/QSPR Models : Refine computational models (e.g., CC-DPS Quantum Chemistry tools) by incorporating steric effects of the chlorosulfonyl group and solvation parameters .

- Kinetic Studies : Compare experimental rate constants (e.g., sulfonamide formation) with DFT-calculated activation energies to identify discrepancies in transition-state geometries .

Q. How can unexpected byproducts (e.g., sulfonic acids or racemized derivatives) formed during synthesis be identified and mitigated?

- Methodological Answer :

- Byproduct Analysis : Use F NMR (if fluorinated analogs exist) or LC-MS/MS to detect trace impurities. For racemization, employ chiral HPLC (e.g., Chiralpak AD-H column) .

- Mitigation : Optimize reaction pH (neutral to slightly acidic) and avoid prolonged heating. Add scavengers (e.g., polymer-bound sulfonic acid resins) to quench reactive intermediates .

Q. What methodologies are recommended for studying this compound’s role in multi-step syntheses (e.g., peptide-sulfonamide hybrids)?

- Methodological Answer :

- Deprotection Strategies : Use H/Pd-C for Z-group removal or TFA for tert-butyl esters, followed by coupling with amines (e.g., EDCI/HOBt) to form sulfonamides .

- Application in Drug Development : Incorporate into peptide chains via solid-phase synthesis (SPPS), monitoring coupling efficiency by Kaiser test. Evaluate bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between batches of the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.